Acetamide, N,N'-trimethylenebis(iodo-
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Overview
Description
Acetamide, N,N’-trimethylenebis(iodo-) is an organic compound with the molecular formula C7H12I2N2O2 and a molecular weight of 410.01 g/mol . This compound is known for its unique structure, which includes two iodoacetamide groups connected by a trimethylene bridge. It is used in various scientific research applications due to its reactivity and ability to form stable derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]
Industrial Production Methods
Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.
Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.
Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include disulfides and thiols.
Alkylation Reactions: Alkylated biomolecules or small organic compounds.
Scientific Research Applications
Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Chemistry: Used as a reagent for peptide mapping and protein modification.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .
Comparison with Similar Compounds
Acetamide, N,N’-trimethylenebis(iodo-) is unique due to its trimethylene bridge and dual iodoacetamide groups. Similar compounds include:
Iodoacetamide: A simpler compound with a single iodoacetamide group, used for similar applications but with different reactivity.
Chloroacetamide: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Bromoacetamide: Contains a bromine atom, offering intermediate reactivity between iodoacetamide and chloroacetamide.
These compounds share similar applications but differ in their reactivity and specific uses, highlighting the uniqueness of Acetamide, N,N’-trimethylenebis(iodo-).
Properties
CAS No. |
57355-26-7 |
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Molecular Formula |
C7H12I2N2O2 |
Molecular Weight |
409.99 g/mol |
IUPAC Name |
2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
InChI Key |
OYERRQARJGUJNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CI)CNC(=O)CI |
Origin of Product |
United States |
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